Fosbretabulin
Overview
Description
It is a water-soluble prodrug of Combretastatin A4, which selectively targets endothelial cells, induces regression of nascent tumor neovessels, reduces tumor blood flow, and causes central tumor necrosis . This compound is primarily used in cancer research due to its ability to disrupt the vasculature of tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosbretabulin disodium is synthesized from Combretastatin A4 through a phosphorylation reaction. The process involves the reaction of Combretastatin A4 with phosphoric acid in the presence of a suitable base to form the disodium phosphate ester . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of this compound disodium follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization and dried to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Fosbretabulin disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form, Combretastatin A4.
Substitution: The phosphate group in this compound disodium can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of Combretastatin A4, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fosbretabulin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tubulin destabilization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the effects of microtubule disruption on cell division and migration.
Mechanism of Action
Fosbretabulin disodium exerts its effects by binding to the colchicine-binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin, leading to the destabilization of microtubules. As a result, the compound selectively targets proliferating endothelial cells in tumors, causing the regression of nascent tumor neovessels, reducing tumor blood flow, and inducing central tumor necrosis .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A4: The parent compound of Fosbretabulin disodium, which also targets tubulin but is less water-soluble.
Colchicine: Another tubulin-binding agent used in cancer research and treatment.
Vinblastine: A microtubule-destabilizing agent used in chemotherapy.
Uniqueness
This compound disodium is unique due to its water solubility, which enhances its bioavailability and makes it easier to administer in a clinical setting. Additionally, its selective targeting of tumor vasculature makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGQTQEKVLZIJ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028843 | |
Record name | Fosbretabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222030-63-9 | |
Record name | Combretastatin A4 phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222030-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosbretabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222030639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosbretabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12577 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosbretabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSBRETABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5590ES2QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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